

# molecular weight and formula of cyclohexyldimethoxymethylsilane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclohexyldimethoxymethylsilane

Cat. No.: B098902

[Get Quote](#)

## An In-depth Technical Guide to Cyclohexyldimethoxymethylsilane

This technical guide provides a comprehensive overview of **cyclohexyldimethoxymethylsilane**, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's molecular properties, synthesis, and analytical characterization methods.

## Quantitative Data Summary

The fundamental molecular properties of **cyclohexyldimethoxymethylsilane** are summarized in the table below for quick reference.

| Property          | Value                                            |
|-------------------|--------------------------------------------------|
| Molecular Formula | C <sub>9</sub> H <sub>20</sub> O <sub>2</sub> Si |
| Molecular Weight  | 188.34 g/mol                                     |

## Synthesis Protocol: One-Step Grignard-like Reaction

A common method for the synthesis of **cyclohexyldimethoxymethylsilane** involves a one-step, solventless reaction analogous to a Grignard reaction. This procedure offers an efficient

route to the target molecule.

#### Materials:

- Methyltrimethoxysilane
- Cyclohexyl halide (e.g., cyclohexyl chloride or cyclohexyl bromide)
- Magnesium powder (fresh or activated)
- Catalyst (e.g., iodine, iodide, or bromide salts)
- Nitrogen ( $N_2$ ) gas for inert atmosphere

#### Equipment:

- Glass reactor with heating and stirring capabilities
- Dropping funnel
- Condenser
- Filtration apparatus

#### Procedure:

- Charging the Reactor: In a nitrogen-purged reactor, combine methyltrimethoxysilane, magnesium powder, and the catalyst. The molar ratio of methyltrimethoxysilane to cyclohexyl halide to magnesium should be approximately 1:1:1-1.5.
- Initiation: Heat the mixture with stirring. Slowly add an initial portion (5-15% of the total volume) of the cyclohexyl halide from the dropping funnel to initiate the reaction.
- Reaction Progression: Once the reaction begins, a stable reflux should be established. Maintain this reflux for 30-40 minutes.
- Completion of Addition: After the initial reflux period, continue to add the remaining cyclohexyl halide dropwise.

- Final Reflux: Following the complete addition of the cyclohexyl halide, maintain the reaction mixture at reflux for an additional 30-40 minutes to ensure the reaction goes to completion.
- Work-up: Cool the reaction mixture and then filter to remove any solid byproducts. The filtrate is the crude **cyclohexyldimethoxymethylsilane** product, which can be further purified by distillation.

## Analytical Characterization Protocols

To confirm the identity and purity of the synthesized **cyclohexyldimethoxymethylsilane**, a combination of chromatographic and spectroscopic techniques is employed.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Quadrupole or Orbitrap).
- Capillary column suitable for silane analysis (e.g., TG-5SILMS, 30 m x 250  $\mu$ m x 0.25  $\mu$ m).

Sample Preparation:

- Dilute a small amount of the **cyclohexyldimethoxymethylsilane** product in a volatile, non-reactive solvent such as heptane.

GC Parameters:

- Injection Volume: 1  $\mu$ L (splitless mode)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 0.5 min
  - Ramp: 20 °C/min to 250 °C

- Final hold: 6 min at 250 °C
- Inlet Temperature: 250 °C

**MS Parameters:**

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 50-400 amu
- Source Temperature: 250 °C
- Transfer Line Temperature: 250 °C

**Expected Results:** The chromatogram should show a major peak corresponding to **cyclohexyldimethoxymethylsilane**. The mass spectrum of this peak will display a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms in the molecule.

**Instrumentation:**

- NMR Spectrometer (e.g., 400 MHz)

**Sample Preparation:**

- Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

**<sup>1</sup>H NMR Spectroscopy:**

- Expected Chemical Shifts ( $\delta$ ):
  - Cyclohexyl protons: A series of multiplets in the range of approximately 0.8-1.8 ppm.

- Methoxy protons (-OCH<sub>3</sub>): A singlet around 3.4-3.6 ppm.
- Methyl protons (-Si-CH<sub>3</sub>): A singlet in the upfield region, typically around 0.1 ppm.

<sup>13</sup>C NMR Spectroscopy:

- Expected Chemical Shifts ( $\delta$ ):
  - Cyclohexyl carbons: Multiple peaks in the aliphatic region, roughly between 25-40 ppm.
  - Methoxy carbon (-OCH<sub>3</sub>): A peak around 50 ppm.
  - Methyl carbon (-Si-CH<sub>3</sub>): A peak in the upfield region, close to 0 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Instrumentation:

- FTIR Spectrometer

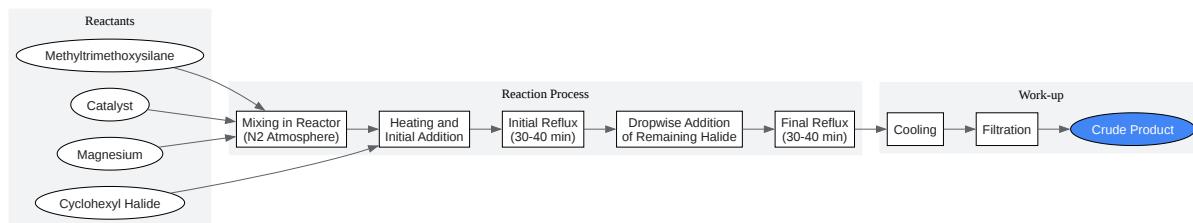
Sample Preparation:

- The neat liquid can be analyzed directly using a suitable sample holder (e.g., NaCl or KBr plates).

Expected Characteristic Peaks:

- C-H stretching (cyclohexyl and methyl): 2850-2960 cm<sup>-1</sup>
- Si-O-C stretching: Strong, broad absorbance in the region of 1080-1190 cm<sup>-1</sup>
- Si-C stretching: A peak around 770-800 cm<sup>-1</sup>

## Visualizations

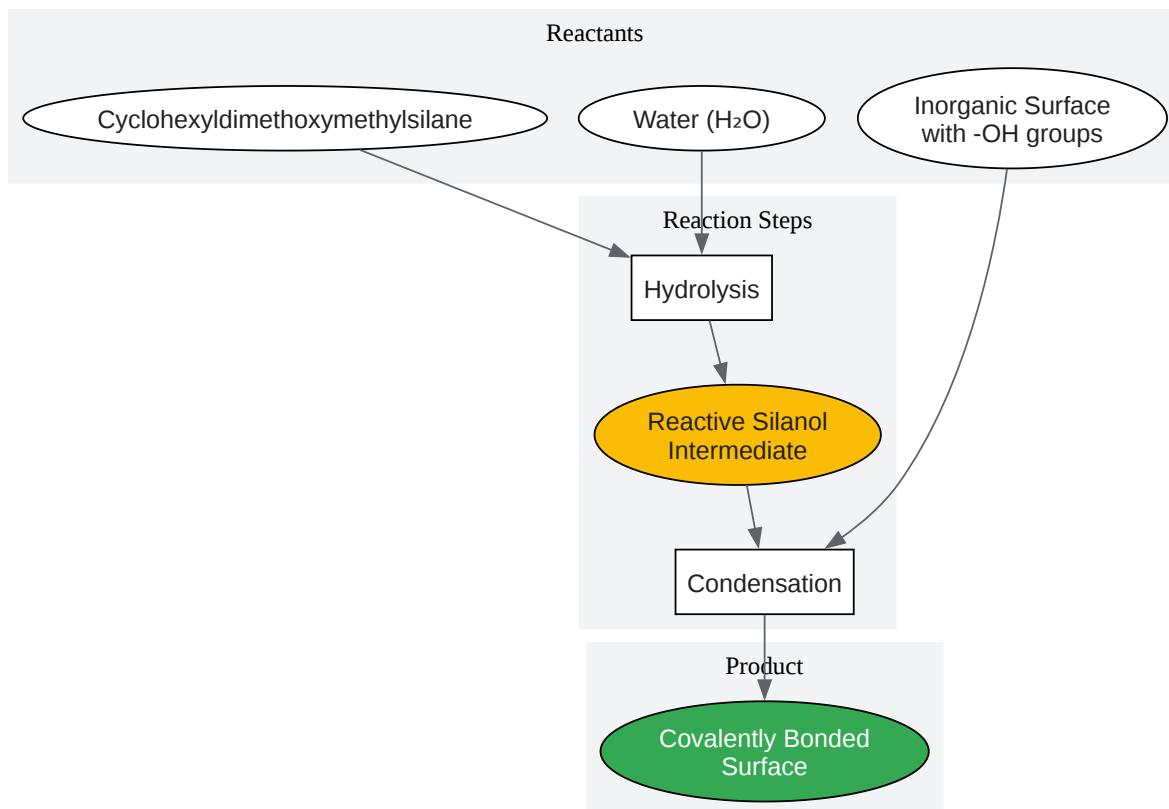

### Molecular Structure

The following diagram illustrates the molecular structure of **cyclohexyldimethoxymethylsilane**.

Caption: Molecular structure of **cyclohexyldimethoxymethylsilane**.

## Experimental Workflow: Synthesis

The logical flow of the synthesis process is depicted below.




[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **cyclohexyldimethoxymethylsilane**.

## Signaling Pathway: Hydrolysis and Condensation

**Cyclohexyldimethoxymethylsilane** is often used as a coupling agent. Its mechanism of action involves hydrolysis of the methoxy groups to form reactive silanol groups, which can then condense with hydroxyl groups on inorganic surfaces.



[Click to download full resolution via product page](#)

Caption: Hydrolysis and condensation pathway of **cyclohexyldimethoxymethylsilane**.

- To cite this document: BenchChem. [molecular weight and formula of cyclohexyldimethoxymethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098902#molecular-weight-and-formula-of-cyclohexyldimethoxymethylsilane>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)